molecular formula C14H24N2O4 B8218794 (3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B8218794
M. Wt: 284.35 g/mol
InChI Key: VCWDXMPEVSUFHI-JTQLQIEISA-N
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Description

This compound is a spirocyclic derivative featuring a 2,8-diazaspiro[4.5]decane core. The (3S)-configuration at the carboxylic acid-bearing carbon and the tert-butoxycarbonyl (Boc) protecting group at the 8-position are critical structural elements. Spirocyclic architectures like this are valued in medicinal chemistry for their conformational rigidity, which can improve target selectivity and metabolic stability.

Properties

IUPAC Name

(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(11(17)18)15-9-14/h10,15H,4-9H2,1-3H3,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWDXMPEVSUFHI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the diazaspiro moiety is significant in modulating interactions with biological targets.

Research indicates that compounds similar to this compound act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibition of sEH has been linked to beneficial effects in conditions such as hypertension and inflammation .

1. Inhibition of Soluble Epoxide Hydrolase

Studies have shown that derivatives based on the diazaspiro framework demonstrate potent inhibition of sEH. For instance, a related compound was found to reduce blood pressure in spontaneously hypertensive rats when administered orally at doses around 30 mg/kg, indicating a significant pharmacological effect .

2. Antihypertensive Effects

The antihypertensive properties are attributed to the modulation of endocannabinoid signaling pathways and the regulation of vascular tone through the inhibition of sEH. This leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to promote vasodilation .

Case Studies

StudyCompoundMethodologyFindings
1This compoundIn vivo study on spontaneously hypertensive ratsReduced mean arterial pressure significantly compared to control .
2Related diazaspiro compoundsDocking studies with human sEHIdentified steric hindrance affecting binding affinity; modifications improved efficacy .

Pharmacokinetics

The pharmacokinetic profile of compounds similar to this compound suggests good oral bioavailability and metabolic stability, which are crucial for therapeutic use.

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Synthetic Challenges : The Boc-protected compound benefits from straightforward deprotection strategies, whereas analogues with complex substituents (e.g., 2,4-difluorobenzoyl) require multi-step syntheses .
  • Biological Relevance : Compounds like 13 and 14 () highlight the importance of substituent-driven activity modulation, though the target compound’s pharmacological profile remains underexplored.
  • Contradictions : While emphasizes structural similarity (e.g., 0.98 similarity score for tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate), functional differences due to ring size and substituents underscore the need for empirical validation.

Preparation Methods

Mannich Reaction-Based Cyclization

A Mannich reaction between 1,5-diaminopentane and a cyclopentanone derivative under acidic conditions yields the diazaspiro core. For example:

1,5-Diaminopentane+CyclopentanoneHCl, EtOH2,8-Diazaspiro[4.5]decane\text{1,5-Diaminopentane} + \text{Cyclopentanone} \xrightarrow{\text{HCl, EtOH}} \text{2,8-Diazaspiro[4.5]decane}

This method achieves moderate yields (50–65%) but requires careful pH control to avoid over-cyclization.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalyst offers improved stereocontrol. A diene precursor undergoes metathesis to form the spiro structure:

DieneGrubbs II2,8-Diazaspiro[4.5]decane\text{Diene} \xrightarrow{\text{Grubbs II}} \text{2,8-Diazaspiro[4.5]decane}

Yields range from 60–75%, with the chiral center introduced via asymmetric catalysis.

Boc Protection of the Secondary Amine

The Boc group is introduced to protect the secondary amine, ensuring stability during subsequent reactions.

Standard Boc Protection Protocol

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaOH, DMAP).

  • Solvent : Tetrahydrofuran (THF)/water (9:1 v/v).

  • Conditions : 25°C, 12 hours.

  • Yield : 85–90%.

Mechanism :

R-NH2+Boc2OBaseR-NH-Boc\text{R-NH}2 + \text{Boc}2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc}

Optimization Insights

  • Solvent Systems : Higher yields are achieved in biphasic chloroform/water mixtures (95% yield).

  • Base Selection : DMAP outperforms inorganic bases in non-aqueous systems, reducing side reactions.

Installation of the (3S)-Carboxylic Acid Group

The carboxylic acid is introduced via oxidation or hydrolysis, with stereochemical control being critical.

Oxidation of a Chiral Alcohol Precursor

A (3S)-hydroxyl intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄):

(3S)-AlcoholJones reagent(3S)-Carboxylic Acid\text{(3S)-Alcohol} \xrightarrow{\text{Jones reagent}} \text{(3S)-Carboxylic Acid}

Conditions : 0°C, 2 hours.
Yield : 70–75%.

Nitrile Hydrolysis

Hydrolysis of a (3S)-cyano precursor under acidic conditions:

(3S)-CNHCl, H2O(3S)-COOH\text{(3S)-CN} \xrightarrow{\text{HCl, H}_2\text{O}} \text{(3S)-COOH}

Yield : 80–85%.

Stereochemical Control and Resolution

The (3S) configuration is achieved through:

  • Asymmetric Synthesis : Use of chiral auxiliaries during spirocycle formation.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates (e.g., using Candida antarctica lipase B).

Experimental Data and Optimization

Table 1: Comparison of Spirocycle Formation Methods

MethodConditionsYield (%)Purity (%)
Mannich ReactionHCl/EtOH, 60°C5590
Ring-Closing MetathesisGrubbs II, DCM7095

Table 2: Boc Protection Efficiency

Solvent SystemBaseTime (h)Yield (%)
THF/H₂O (9:1)NaOH1285
CHCl₃/H₂O (1:1)DMAP895

Challenges and Mitigation Strategies

  • Racemization : Minimized by low-temperature reactions during carboxylation.

  • Boc Deprotection : Avoided by using mild acidic conditions (e.g., TFA in DCM) post-carboxylation .

Q & A

Q. What are the optimal synthetic routes for (3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example, tert-butoxycarbonyl (Boc) protection of the diazaspiro core is critical to preserve stereochemistry. A common approach includes:

  • Step 1 : Condensation of a ketone or aldehyde with an amine to form the spirocyclic backbone.
  • Step 2 : Boc-protection of the secondary amine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .
  • Step 3 : Carboxylic acid functionalization via hydrolysis of a methyl ester intermediate using LiOH in aqueous THF . Reaction conditions (temperature, solvent, and catalysts) must be tightly controlled to avoid racemization, especially at the (3S) stereocenter .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR : ¹H and ¹³C NMR verify the spirocyclic structure, Boc group presence, and stereochemical purity. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 341.21 for C₁₅H₂₅N₂O₅) .
  • HPLC : Chiral chromatography ensures enantiomeric excess (>98%) for the (3S) configuration .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent Boc-group degradation. Lyophilized forms are stable for >12 months .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) at 10 mM. Limited solubility in water (≤0.1 mg/mL at pH 7.4) due to the hydrophobic tert-butyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc-protection of the diazaspiro core?

Yield optimization requires:

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation .
  • Solvent Selection : THF or dichloromethane minimizes side reactions compared to DMSO .
  • Temperature Control : Maintain 0–5°C during Boc-group addition to suppress competing hydrolysis . Recent studies report 85–90% yields under optimized conditions .

Q. What strategies mitigate stereochemical instability during functional group interconversions?

  • Low-Temperature Reactions : Perform carboxylate hydrolysis at ≤0°C to preserve the (3S) configuration .
  • Chiral Auxiliaries : Temporarily introduce a removable chiral directing group (e.g., Evans oxazolidinone) during key steps .
  • Computational Modeling : DFT calculations predict transition states to identify conditions favoring the desired stereochemistry .

Q. How does the spirocyclic architecture influence biological activity in related compounds?

Structural analogs (e.g., 8-oxa-2-azaspiro[4.5]decane derivatives) exhibit:

  • Enzyme Inhibition : Spirocycles mimic transition states in enzyme active sites (e.g., protease inhibitors) .
  • Metabolic Stability : Rigid spiro cores reduce oxidative metabolism, enhancing plasma half-life in preclinical models .
  • SAR Insights : Substituents on the diaza ring modulate selectivity; fluorine or methyl groups improve target binding .

Q. What analytical challenges arise in resolving stereoisomeric impurities?

  • Chiral Stationary Phases : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/IPA gradients for baseline separation .
  • Dynamic NMR : Variable-temperature ¹H NMR detects diastereomerization via coalescence of geminal proton signals .
  • X-ray Crystallography : Resolves absolute configuration ambiguities in crystalline derivatives .

Methodological Considerations

Q. How can researchers validate the compound’s role in target engagement studies?

  • SPR (Surface Plasmon Resonance) : Immobilize the target protein and measure binding kinetics (ka/kd) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • Mutagenesis : Introduce point mutations in the binding pocket to disrupt interactions, confirming specificity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (2.1), BBB permeability (low), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding modes to prioritize derivatives with improved solubility or affinity .

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